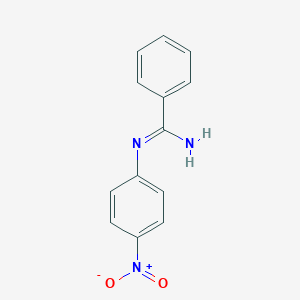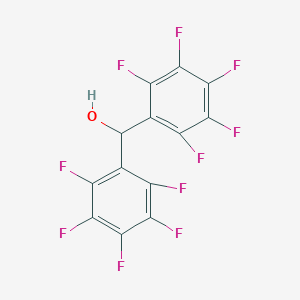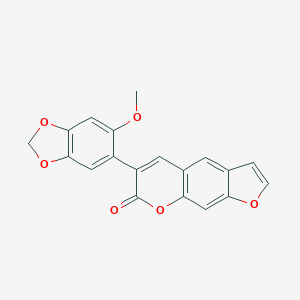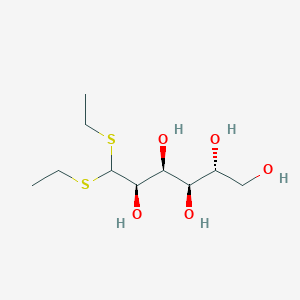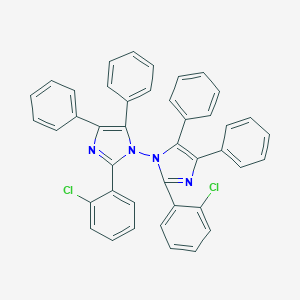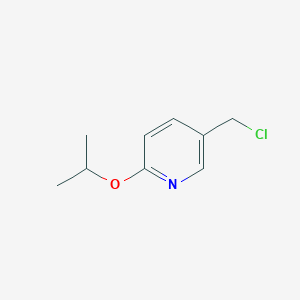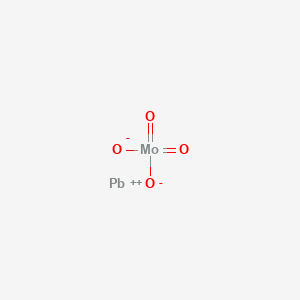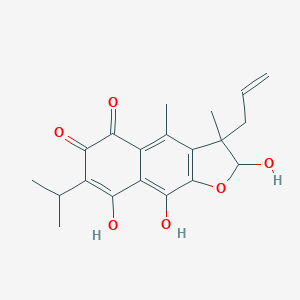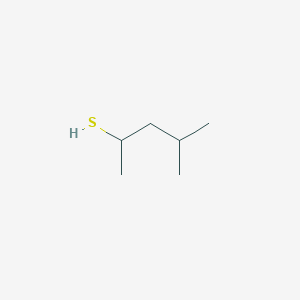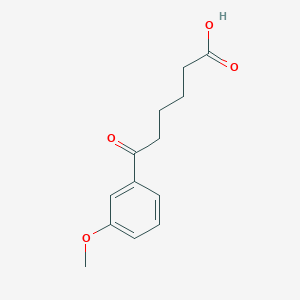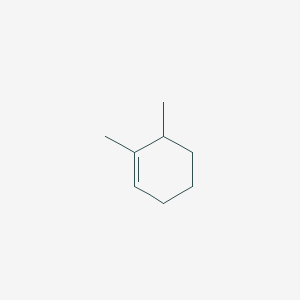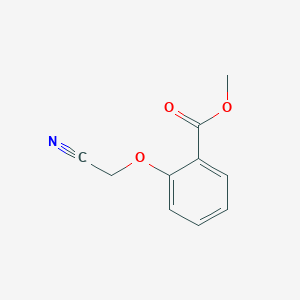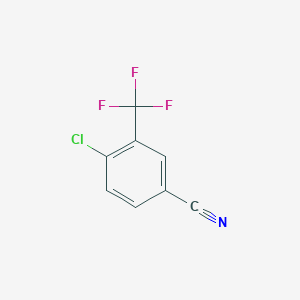![molecular formula C19H17IN2S2 B167816 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide CAS No. 1742-91-2](/img/structure/B167816.png)
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide, also known as MitoPY1, is a fluorescent probe that has been developed for the detection of mitochondrial reactive oxygen species (ROS). This compound has gained significant attention due to its potential applications in the field of scientific research.
Mecanismo De Acción
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is a selective and sensitive fluorescent probe that can detect mitochondrial ROS. When 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide reacts with mitochondrial ROS, it undergoes an oxidation reaction, resulting in the formation of a fluorescent product. The fluorescence intensity of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is directly proportional to the concentration of mitochondrial ROS.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide has been shown to have minimal toxicity and does not interfere with mitochondrial function. It has also been demonstrated that 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide can penetrate the cell membrane and selectively accumulate in the mitochondria. These properties make 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide an ideal probe for the detection of mitochondrial ROS in living cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide offers several advantages over other fluorescent probes for the detection of mitochondrial ROS. It has high selectivity and sensitivity, minimal toxicity, and can be used in living cells and tissues. However, one of the limitations of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is that it requires a relatively long incubation time to achieve optimal fluorescence intensity. Additionally, 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is sensitive to pH changes, and its fluorescence intensity can be affected by the presence of other reactive species.
Direcciones Futuras
For 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide include the detection of mitochondrial ROS in animal models of disease, the development of new fluorescent probes, and the use of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide in combination with other imaging techniques.
Métodos De Síntesis
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is synthesized by the condensation of 3-methyl-2-benzothiazolinone and 3-methyl-1,3-benzothiazolium-2-yl-propenone in the presence of iodine. The final product is obtained as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide has been extensively used in scientific research for the detection of mitochondrial ROS. Mitochondrial ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The overproduction of mitochondrial ROS has been linked to several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the development of a reliable method for the detection of mitochondrial ROS is of great importance.
Propiedades
Número CAS |
1742-91-2 |
|---|---|
Nombre del producto |
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
Fórmula molecular |
C19H17IN2S2 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
3-methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C19H17N2S2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
FRYGPXUFBOGTFP-UHFFFAOYSA-M |
SMILES isomérico |
CN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)C.[I-] |
SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)C.[I-] |
SMILES canónico |
CN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)C.[I-] |
Otros números CAS |
1742-91-2 |
Sinónimos |
cyan 46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



